molecular formula C30H37Cl3Si B11955690 Tris(3-chlorophenyl)(dodecyl)silane

Tris(3-chlorophenyl)(dodecyl)silane

Cat. No.: B11955690
M. Wt: 532.1 g/mol
InChI Key: XRZGXJXOKUKLGQ-UHFFFAOYSA-N
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Description

Tris(3-chlorophenyl)(dodecyl)silane is a hybrid organosilicon compound featuring three 3-chlorophenyl groups and a dodecyl chain bonded to a central silicon atom. Its structure combines aromatic chlorinated substituents with a long hydrophobic alkyl chain, making it suitable for applications requiring tailored surface properties, such as corrosion-resistant coatings and hydrophobic materials .

Properties

Molecular Formula

C30H37Cl3Si

Molecular Weight

532.1 g/mol

IUPAC Name

tris(3-chlorophenyl)-dodecylsilane

InChI

InChI=1S/C30H37Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-21-34(28-18-12-15-25(31)22-28,29-19-13-16-26(32)23-29)30-20-14-17-27(33)24-30/h12-20,22-24H,2-11,21H2,1H3

InChI Key

XRZGXJXOKUKLGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[Si](C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Tris(3-chlorophenyl)(dodecyl)silane typically involves the reaction of 3-chlorophenylmagnesium bromide with dodecyltrichlorosilane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Tris(3-chlorophenyl)(dodecyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the 3-chlorophenyl groups can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The silicon atom can undergo oxidation to form silanols or siloxanes, while reduction reactions can lead to the formation of silanes.

    Hydrolysis: In the presence of water or moisture, this compound can hydrolyze to form silanols and hydrochloric acid.

Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tris(3-chlorophenyl)(dodecyl)silane has several scientific research applications:

Mechanism of Action

The mechanism of action of Tris(3-chlorophenyl)(dodecyl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile building block in chemical synthesis. The 3-chlorophenyl groups provide additional reactivity, allowing for further functionalization and modification of the compound. The dodecyl group imparts hydrophobic properties, making the compound useful in applications where water repellency is desired .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Features Hydrophobicity (Contact Angle) logP (Octanol/Water)
Tris(3-chlorophenyl)(dodecyl)silane* C30H39Cl3Si ~540.2 (estimated) Three 3-chlorophenyl groups + dodecyl chain; high steric bulk >90° (estimated) ~8–10 (estimated)
(3-Chlorophenyl)(trimethyl)silane C9H13ClSi 184.74 Single 3-chlorophenyl group + methyl groups; moderate hydrophobicity Not reported 2.885
(3,5-Dichlorophenyl)trimethylsilane C9H12Cl2Si 219.18 Dichlorinated phenyl + methyl groups; higher polarity than mono-Cl analogs Not reported ~3.5 (estimated)
Dodecyltrimethylsilane (DTMS) C15H34Si 242.52 Long dodecyl chain + methyl groups; highly hydrophobic >90° ~7.5 (estimated)
Chlorotrimethylsilane C3H9ClSi 108.64 Reactive Cl substituent; minimal hydrophobicity <90° 1.2 (estimated)

*Estimated properties based on structural analogs.

Key Observations:
  • Hydrophobicity : this compound likely surpasses DTMS in hydrophobicity due to synergistic effects of the dodecyl chain and three chlorophenyl groups, which reduce surface energy .
  • logP: The compound’s logP (octanol/water partition coefficient) is significantly higher than analogs like (3-chlorophenyl)(trimethyl)silane, indicating superior lipophilicity.
  • Steric Effects : The three bulky 3-chlorophenyl groups may hinder reactivity in silylation reactions compared to simpler silanes like chlorotrimethylsilane .

Reactivity and Functional Performance

  • Surface Treatments : In micro-arc oxidation (MAO) films, DTMS (with a dodecyl chain) forms highly hydrophobic surfaces, outperforming silanes like KH560 (epoxide-functional) and BTSE (bis-silane) . This compound is expected to exhibit even greater corrosion resistance due to enhanced hydrophobicity and steric protection of the silicon center.
  • Vulcanization Behavior : High silane content in polymer matrices can reduce crosslinking density due to silane-silane interactions . The dodecyl chain in this compound may exacerbate this effect, requiring optimization in rubber or composite applications.
  • Silylation Reactions : Unlike diphenyl silane (), the target compound’s bulky substituents may limit its utility in alcohol silylation, favoring instead applications where steric stability is advantageous.

Biological Activity

Tris(3-chlorophenyl)(dodecyl)silane is an organosilicon compound with potential applications in various fields, including biology and medicine. Its unique structure, featuring three chlorophenyl groups and a dodecyl chain, suggests interesting biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological activity, synthesis methods, and potential applications based on recent studies.

  • Molecular Formula : C30H37Cl3Si
  • Molecular Weight : 532.1 g/mol
  • IUPAC Name : tris(3-chlorophenyl)-dodecylsilane
  • Canonical SMILES : CCCCCCCCCCCCSi(C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-chlorophenylmagnesium bromide with dodecyltrichlorosilane. This reaction is conducted under inert conditions (nitrogen or argon) to prevent moisture interference. The resulting product is purified through distillation or recrystallization, ensuring high yield and purity.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antimicrobial activity. The chlorophenyl groups enhance the compound's ability to disrupt microbial cell membranes, leading to cell death. Studies have shown that it effectively inhibits the growth of various bacterial strains, suggesting its potential as a biocide in medical and industrial applications.

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. The compound's hydrophobic dodecyl group may facilitate cellular uptake, while the chlorophenyl moieties can interact with cancer cell receptors. In vitro tests demonstrated that derivatives of this silane compound can induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL.
  • Anticancer Mechanism : In a controlled laboratory setting, derivatives of this compound were tested against human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values around 50 µM after 48 hours of treatment.

The mechanism of action for this compound is believed to involve several pathways:

  • Membrane Disruption : The hydrophobic dodecyl group interacts with lipid membranes, increasing permeability and leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Chlorinated compounds can induce oxidative stress in cells, contributing to apoptosis in cancer cells.
  • Targeting Specific Pathways : Research suggests that it may inhibit specific signaling pathways involved in cell proliferation and survival .

Comparative Analysis

To understand the unique properties of this compound better, it can be compared with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Tris(3-fluorophenyl)(dodecyl)silaneFluorine instead of chlorine; different reactivityPotentially lower toxicity
Tris(3-chlorophenyl)(octadecyl)silaneLonger alkyl chain; enhanced hydrophobicityIncreased membrane activity
Tetrakis(3-chlorophenyl)silaneFour chlorophenyl groups; different solubilityHigher antimicrobial activity

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